3-(Chlormethyl)-1-Cyclopropyl-3-methylazetidin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

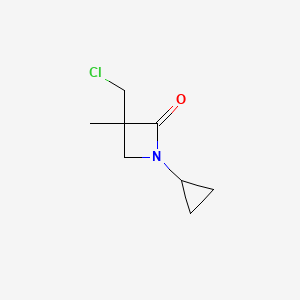

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, a cyclopropyl group, and a methyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under different chemical conditions.

Biology:

- Investigated for its potential as a bioactive molecule in various biological assays.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

- Studied for its potential therapeutic effects in various disease models.

Industry:

- Used in the production of specialty chemicals and materials.

- Investigated for its potential applications in polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine and a ketene.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a , where a methyl group is replaced by a chloromethyl group using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.

Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one may involve large-scale batch or continuous flow processes. The key steps include:

Batch Synthesis: Involves the sequential addition of reagents in a controlled environment, followed by purification steps such as distillation or crystallization.

Continuous Flow Synthesis: Utilizes continuous reactors where reagents are continuously fed, and products are continuously removed, allowing for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: Reduction reactions can convert the azetidinone ring to an amine derivative.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidinones depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: shares structural similarities with other azetidinones such as:

Uniqueness:

- The presence of the chloromethyl group makes it highly reactive towards nucleophiles, which is not commonly found in other azetidinones.

- The combination of the cyclopropyl and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Biologische Aktivität

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one is a compound belonging to the class of azetidinones, characterized by a unique structure that includes a chloromethyl group, a cyclopropyl group, and a methyl group attached to the azetidinone ring. This structural complexity endows the compound with significant potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one can be represented as follows:

This compound's unique functional groups contribute to its reactivity and biological interactions. The chloromethyl group is particularly noteworthy for its ability to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity.

The biological activity of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one primarily involves its interaction with enzymes and receptors in biological systems. The mechanism includes:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition.

- Competitive Inhibition : The azetidinone structure can mimic natural substrates, allowing it to act as a competitive inhibitor for various enzymatic reactions.

Antimicrobial Properties

Research indicates that 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one exhibits notable antimicrobial activity. In vitro studies have shown that the compound demonstrates effectiveness against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study utilizing human cancer cell lines demonstrated that:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 15 µM

The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one was evaluated against multi-drug resistant strains. The study found that:

- The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed:

- Significant reduction in cell viability in treated groups compared to controls.

- Induction of cell cycle arrest at the G2/M phase, suggesting a mechanism for its anticancer activity.

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDCOFJQRDYZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CC2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.